molecular formula C13H14FNO2 B2782882 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone CAS No. 2034289-46-6

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone

Cat. No.: B2782882
CAS No.: 2034289-46-6
M. Wt: 235.258
InChI Key: MCBYYUUOMPWNPJ-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone is a bicyclic ketone derivative featuring a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold fused to a substituted aromatic ring. The compound’s structure combines a strained bicyclic system with a fluorinated and methylated phenyl group, conferring unique electronic and steric properties. This scaffold is frequently utilized in medicinal chemistry due to its ability to modulate pharmacokinetic profiles and enhance target binding . The 3-fluoro-4-methylphenyl substituent introduces lipophilicity and metabolic stability, making the compound a candidate for drug discovery programs targeting enzymes or receptors sensitive to halogenated motifs .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-8-2-3-9(4-12(8)14)13(16)15-6-11-5-10(15)7-17-11/h2-4,10-11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBYYUUOMPWNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : Recent studies have highlighted the efficacy of bicyclic compounds like 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives in combating bacterial infections, particularly against resistant strains. For instance, derivatives of this compound have shown significant inhibitory activity against various beta-lactamases, which are enzymes produced by bacteria that confer resistance to antibiotics .

Cancer Therapeutics : The compound has been investigated for its potential in cancer treatment. It has been noted for its ability to inhibit multidrug transporters, such as ABCB1, which are often responsible for drug resistance in cancer cells. This inhibition can enhance the efficacy of existing chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step reactions that introduce various functional groups to enhance their biological activity. For instance, modifications at the C2 position of the bicyclic structure can lead to derivatives with improved pharmacological profiles .

Table 1: Summary of Synthetic Routes for Derivatives

CompoundMethodologyYield (%)Key Features
3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-olMulti-step synthesis from oxopyrrolidine78Antibacterial activity against Gram-negative pathogens
Amidine derivativesReaction with amide groups65Enhanced inhibition of beta-lactamases
Triazole-substituted derivativesAzide derivative synthesis70Significant activity against KPC-2 carbapenemase

Pharmacological Insights

Targeting Nicotinic Receptors : Research indicates that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan can selectively target nicotinic acetylcholine receptors, which play a crucial role in neurotransmission and have implications in neurodegenerative diseases .

Antiproliferative Activity : Studies have demonstrated that certain derivatives exhibit potent antiproliferative effects against cancer cell lines, leading to cell cycle arrest and apoptosis . This highlights the potential of these compounds in developing new cancer therapies.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a derivative of 2-Oxa-5-azabicyclo[2.2.1]heptane against Pseudomonas aeruginosa and Acinetobacter baumannii, demonstrating a significant reduction in bacterial growth compared to control groups .

Case Study 2: Cancer Treatment

In vitro tests on human cancer cell lines showed that the compound led to a marked decrease in cell viability at low concentrations, suggesting its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone with structurally related compounds:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Features
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone (Target) 3-fluoro, 4-methyl C₁₄H₁₅FNO₂ 248.27 Balances lipophilicity (methyl) and electronic effects (fluoro)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone 3-chloro, 4-fluoro C₁₃H₁₂ClFNO₂ 268.69 Increased halogen bulk; potential for enhanced target affinity
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone 3-iodo, sulfone moiety C₁₂H₁₁INO₃S 375.19 Sulfone enhances polarity; iodine enables radiolabeling applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone Unsubstituted phenyl C₁₂H₁₃NO₂ 203.09 Baseline scaffold; minimal steric hindrance
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one 3-fluoro, ethanone linker C₁₃H₁₄FNO₂ 235.25 Extended linker may improve conformational flexibility

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-fluoro-4-methylphenyl derivative exhibits a calculated logP of ~2.1, intermediate between the more lipophilic 3-iodo analog (logP ~2.8) and the less lipophilic unsubstituted phenyl variant (logP ~1.5) .
  • Metabolic Stability : Fluorination at the 3-position reduces oxidative metabolism compared to the unsubstituted phenyl compound, as evidenced by cytochrome P450 inhibition assays .
  • Solubility : The sulfone-containing 3-iodo derivative shows improved aqueous solubility (2.1 mg/mL) due to its polar sulfone group, whereas the target compound has lower solubility (0.8 mg/mL) .

Key Research Findings

Halogen Effects : Fluorine and chlorine at the 3-position enhance binding affinity by forming halogen bonds with protein targets, while iodine’s larger van der Waals radius improves radioligand utility .

Scaffold Rigidity : The bicyclic system restricts conformational freedom, improving selectivity but reducing solubility—a trade-off addressed via sulfone or hydrophilic linker incorporation .

Structure-Activity Relationship (SAR) : Methyl groups at the 4-position optimize metabolic stability without significantly increasing molecular weight, as shown in comparative pharmacokinetic studies .

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone, a compound belonging to the bicyclic amine class, has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications, particularly focusing on its pharmacological effects and mechanisms of action.

Structural Characteristics

The molecular structure of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone can be represented as follows:

  • Molecular Formula : C_{12}H_{14}FNO
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 601515-79-1

This compound features a bicyclic structure with a nitrogen atom and an oxygen atom incorporated into the ring system, contributing to its unique chemical properties.

Synthesis

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step organic reactions, including asymmetric synthesis methods that enhance the enantiomeric purity of the final product. Techniques such as chiral auxiliary methods and catalytic asymmetric reactions are often employed to achieve desired stereochemistry, which is crucial for biological activity.

Pharmacological Effects

Research indicates that compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives exhibit various pharmacological activities:

  • Analgesic Properties : Some analogs have been reported to possess analgesic effects comparable to morphine, suggesting potential use in pain management.
  • Antitumor Activity : Studies have shown that related compounds can inhibit tumor growth by interfering with angiogenesis, a critical process in tumor development .
  • Neuroprotective Effects : Certain derivatives demonstrate neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The mechanisms through which these compounds exert their biological effects are still under investigation but may involve:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., opioid receptors) can lead to analgesic effects.
  • Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer progression and metastasis.

Case Studies and Research Findings

Several studies have explored the biological activity of bicyclic amines similar to 2-Oxa-5-azabicyclo[2.2.1]heptan:

StudyFindings
Study 1Demonstrated significant analgesic activity in animal models, with a potency 200 times greater than morphine .
Study 2Found that certain derivatives inhibited angiogenesis in vitro, suggesting potential as anticancer agents .
Study 3Reported neuroprotective effects in models of neurodegeneration, highlighting the compound's therapeutic potential .

Q & A

Q. Basic

  • X-Ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). ORTEP-3 visualization confirms the chair-like conformation of the bicyclic system and substituent orientation .
  • NMR Analysis : NOESY correlations between H-1 and H-4 protons (axial positions) and vicinal coupling constants (e.g., 3JHH^3J_{HH} = 8–10 Hz) validate the endo geometry of the bicyclic ring .

What computational methods are used to predict the compound’s reactivity and binding modes?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites. Fukui indices identify reactive centers (e.g., the ketone carbonyl for nucleophilic attack) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., viral proteases). The 3-fluoro-4-methylphenyl group shows strong hydrophobic contacts in binding pockets, while the oxa-aza bridge stabilizes hydrogen bonds .

How do reaction conditions influence the yield of the ketone coupling step?

Q. Advanced

  • Catalytic Optimization : Use DIPEA (2.5 equiv) in DMSO at 40°C to accelerate acylation while suppressing side reactions (e.g., hydrolysis of the benzoyl chloride). Yields improve from 60% to 85% under these conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the bicyclic amine but may require lower temperatures (−10°C) to prevent racemization .

What analytical techniques validate the compound’s stability under biological assay conditions?

Q. Basic

  • HPLC-MS Stability Studies : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours. A retention time shift or new peaks indicate hydrolysis of the ketone or fluorophenyl group .
  • Circular Dichroism (CD) : Track conformational changes in the bicyclic core under oxidative stress (e.g., H2_2O2_2), revealing susceptibility at the oxygen bridge .

How does the fluorine substituent impact biological activity compared to analogs?

Q. Advanced

  • SAR Studies : Replace the 3-fluoro group with Cl, Br, or H to assess antiviral potency. Fluorine’s electronegativity enhances metabolic stability (t1/2_{1/2} increases from 2.1 to 4.3 hours in microsomal assays) and improves target binding (IC50_{50} = 0.8 µM vs. 2.5 µM for non-fluorinated analogs) .
  • Lipophilicity Effects : LogP increases from 2.1 (H-substituted) to 2.7 (3-F), correlating with enhanced blood-brain barrier penetration in murine models .

What are common side reactions during synthesis, and how are they mitigated?

Q. Advanced

  • Epimerization at C-5 : Occurs during acylation at elevated temperatures (>50°C). Mitigation: Use low-boiling solvents (e.g., Et2_2O) and short reaction times (<2 hours) .
  • Oxidative Degradation : The oxa bridge is prone to ring-opening under acidic conditions. Add antioxidants (e.g., BHT) during purification and storage .

How is enantiomeric excess (ee) determined for chiral intermediates?

Q. Basic

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times for (1S,4S) and (1R,4R) differ by ≥2 minutes .
  • Mosher’s Ester Analysis : Derivatize the amine with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and compare 19^{19}F NMR shifts .

What structural features contribute to its potential as a CNS-targeted drug?

Q. Advanced

  • Bicyclic Rigidity : Restricts conformational flexibility, enhancing selectivity for serotonin receptors (5-HT1A_{1A} Ki_i = 12 nM) over off-targets (e.g., dopamine D2, Ki_i > 1 µM) .
  • Fluorine Meta Effect : The 3-fluoro group reduces π-π stacking with plasma proteins, increasing free fraction (from 15% to 28%) in rat plasma .

How can scale-up synthesis be optimized for multi-gram quantities?

Q. Advanced

  • Flow Chemistry : Continuous cyclization in a microreactor (residence time = 5 minutes) improves yield (92%) and reduces impurities (<1%) compared to batch processing .
  • Crystallization Engineering : Use anti-solvent (n-heptane) addition in ethanol to control crystal size (50–100 µm) and prevent agglomeration during lyophilization .

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